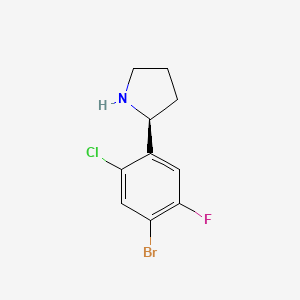
(S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a bromo, chloro, and fluoro group on the phenyl ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted phenyl derivative.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and suitable electrophiles.
Introduction of Halogens: The bromo, chloro, and fluoro groups are introduced through halogenation reactions using reagents like bromine, chlorine, and fluorine sources under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of starting materials.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards through analytical methods like HPLC and NMR.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry: As a building block for the synthesis of pharmaceuticals.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Chemical Research: Studying its reactivity and properties in various chemical reactions.
Industrial Applications: Potential use in the synthesis of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-Bromo-2-chlorophenyl)pyrrolidine
- (S)-2-(4-Chloro-5-fluorophenyl)pyrrolidine
- (S)-2-(4-Bromo-5-fluorophenyl)pyrrolidine
Uniqueness
(S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine is unique due to the specific combination of bromo, chloro, and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity in distinct ways compared to similar compounds.
Properties
Molecular Formula |
C10H10BrClFN |
|---|---|
Molecular Weight |
278.55 g/mol |
IUPAC Name |
(2S)-2-(4-bromo-2-chloro-5-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10BrClFN/c11-7-5-8(12)6(4-9(7)13)10-2-1-3-14-10/h4-5,10,14H,1-3H2/t10-/m0/s1 |
InChI Key |
UDFQFWRCGXRAIV-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2Cl)Br)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















